Thioacetamide

概要

説明

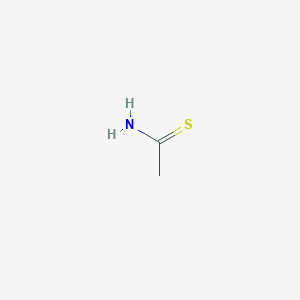

Thioacetamide (C₂H₅NS) is a sulfur-containing organic compound widely used in chemical synthesis, material science, and biomedical research. Structurally, it consists of an acetamide backbone where oxygen is replaced by sulfur, forming a thioamide group (-CS-NH₂). Key applications include:

- Material Science: A preferred sulfur precursor for synthesizing SnS and SnS₂ thin films due to its stability under acidic and alkaline conditions .

- Toxicology: Induction of liver necrosis and fibrosis in animal models via metabolic activation to this compound sulfoxide (TASO) and subsequent reactive intermediates .

準備方法

合成経路と反応条件: チオアセトアミドは、通常、アセトアミドを五硫化リンで処理することにより合成されます。 この反応は次のように表すことができます:[ \text{CH₃C(O)NH₂} + \frac{1}{4} \text{P₄S₁₀} \rightarrow \text{CH₃C(S)NH₂} + \frac{1}{4} \text{P₄S₆O₄} ] この反応は、五硫化リンによって促進され、アセトアミド中の酸素原子が硫黄原子に置き換えられることを伴います .

工業的製造方法: 工業的設定では、チオアセトアミドは同様の方法で製造されますが、より大規模です。反応条件は、製品の収率と純度が最大になるように最適化されます。 このプロセスには、分解を防ぎ、目的の製品が得られるように、温度と反応時間の厳密な制御が含まれます .

化学反応の分析

Hydrolysis

Thioacetamide undergoes hydrolysis, a reaction where it breaks down in the presence of water. The products of this reaction depend on whether the solution is acidic or alkaline :

- Acidic conditions : In acidic solutions, this compound hydrolysis yields ammonium ions, acetic acid, and hydrogen sulfide :

- Alkaline conditions : In alkaline solutions, the hydrolysis produces ammonia, acetic acid, and a hydrosulfide ion :

The hydrolysis of this compound is faster when hydrogen ions are present and as the temperature rises .

Reaction with Metal Ions

This compound is a reagent in qualitative inorganic analysis, serving as an in situ source of sulfide ions. It reacts with aqueous solutions of many metal cations, leading to the precipitation of metal sulfides :

This reaction is also applicable to trivalent cations (As3+, Sb3+, Bi3+) and monovalent cations (Ag+, Cu+) . Studies have been conducted to understand the kinetics and mechanisms of this compound reactions with metal ions like lead(II), cadmium(II), and cobalt(II) in acetate-buffered solutions. These reactions result in acetonitrile and metal sulfide .

Oxidation

Thioamides, including this compound, undergo oxidation. The reaction between this compound and ozone in benzene or water yields acetic and sulfuric acids, ammonia, and sulfur .

Reactions with N-Arylmaleimides

This compound reacts with N-arylmaleimides under various conditions to produce different heterocyclic compounds. The reaction can yield epithiopyrrolo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines, and 3,3′-thiobis(1-arylpyrrolidine-2,5-diones), depending on the specific conditions . For instance, heating this compound and N-phenylmaleimide in dioxane under an inert atmosphere produces a tricyclic compound. When the reaction is conducted in boiling acetic acid, 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) are the major products .

Reactions with α-Bromolactams and α-Bromoamides

This compound can react with α-bromolactams and α-bromoamides, leading to various products depending on the reaction conditions. For example, the reaction of α-bromolactams with this compound can yield tricyclic dihydrothiazolo[4,5-c]isoquinolines .

Other Reactions

科学的研究の応用

Thioacetamide in Liver Disease Research

1.1 Induction of Liver Fibrosis and Cirrhosis

This compound is widely used to induce liver fibrosis and cirrhosis in experimental models. The compound's metabolites cause oxidative stress and necrosis in liver cells, which mimic the pathophysiological changes seen in human liver diseases. Studies have shown that TAA can reliably produce cirrhosis and portal hypertension, making it an effective model for testing antifibrotic therapies .

Table 1: Summary of this compound-Induced Liver Damage Models

1.2 Mechanistic Studies

This compound is also utilized to explore the molecular mechanisms underlying liver injury. For instance, research involving pooled human hepatocytes has demonstrated that TAA exposure activates specific gene expression pathways associated with bile duct proliferation and liver injury . This approach allows for a better understanding of how TAA affects cellular processes at a molecular level.

Table 2: Molecular Pathways Affected by this compound

This compound in Pharmacological Studies

2.1 Evaluation of Therapeutic Agents

This compound models are frequently employed to evaluate the efficacy of new pharmacological agents aimed at treating liver diseases. For example, studies have investigated the effects of various herbal compounds on TAA-induced fibrosis, revealing potential therapeutic pathways that could be exploited for clinical applications .

Table 3: Pharmacological Agents Tested Against this compound-Induced Liver Damage

| Agent | Mechanism of Action | Outcome |

|---|---|---|

| San-Cao Granule | Inhibition of TGF-β/Smad pathway | Significant reduction in fibrosis |

| Cordycepin | Anti-inflammatory properties | Improved liver function markers |

Environmental and Toxicological Applications

This compound's role extends beyond medical research; it is also used in environmental toxicology studies to assess the impact of chemical exposure on liver health. The compound serves as a model for understanding the effects of various environmental toxins on hepatic function.

Table 4: Environmental Toxicology Studies Using this compound

作用機序

チオアセトアミドは、主に肝臓での代謝を通じてその効果を発揮します。チオアセトアミドは、チトクロームP450酵素によって代謝されてチオアセトアミド-S-オキシドを生成し、さらに反応性酸素種に変換されます。これらの反応性代謝物は、酸化ストレスを引き起こし、肝細胞の損傷、炎症、および線維化につながります。 分子標的は、酸化ストレスと炎症に関与するさまざまな酵素と細胞経路です .

類似の化合物:

アセトアミド: 構造は類似していますが、硫黄原子がありません。

チオ尿素: 同様のチオアミド基を含んでいますが、全体的な構造が異なります。

ジチオ酢酸: 異なる化学的性質を持つ別の硫黄含有化合物 .

独自性: チオアセトアミドは、硫化物イオンの供給源としての能力と、肝疾患モデルの誘発における特定の用途によって特徴付けられます。 その構造により、さまざまな化学反応に関与することができ、研究と産業の両方で用途の広い化合物となっています .

類似化合物との比較

Comparison with Other Sulfur Precursors in Material Science

Sodium Thiosulfate vs. Thioacetamide

This compound outperforms sodium thiosulfate (Na₂S₂O₃) as a sulfur source in chemical bath deposition (CBD) for thin films:

| Property | This compound | Sodium Thiosulfate |

|---|---|---|

| pH Compatibility | Acidic and alkaline | Limited to alkaline |

| Reaction Control | Precise stoichiometry | Less predictable |

| Purity of SnS/SnS₂ Films | High crystallinity | Impurity phases |

This compound enables the synthesis of single-phase SnS and SnS₂ films at optimized concentrations (e.g., 0.893 g tungsten chloride + 1.708 g this compound yields WS₂/MMT-0.5 composites) .

Comparison with Thioamide Derivatives in Drug Design

This compound-Triazoles vs. Propionamide/N-Benzamide

Structural modifications to this compound-based triazoles reveal critical structure-activity relationships:

- Methyl Branching : Introducing a methyl group to the this compound linker reduces antibacterial activity (e.g., compound 28 , IC₅₀ > 50 µM) .

- Propionamide/N-Benzamide : Retain activity (e.g., compound 30 , IC₅₀ = 12 µM), suggesting flexibility in the linker region .

- Triazole Core : 1,2,3-Triazole is essential; replacement abolishes potency .

α-Thioacetamide vs. α-Thioketones/Thioesters

In falcipain-2 (FP-2) inhibition:

- α-Thioacetamide Derivatives : Moderate activity (e.g., compound 30 , IC₅₀ = 31.34 µM) due to optimal positioning of the reactive carbonyl near the catalytic Cys-42 residue (<4.0 Å) .

- α-Thioesters : Inactive (IC₅₀ > 50 µM) due to longer distances (>4.0 Å) from the active site .

Metabolic Comparison with Thioamide Compounds

This compound vs. Thiobenzamide

| Parameter | This compound | Thiobenzamide |

|---|---|---|

| Metabolic Pathway | S-oxidation → TASO → TASO₂ | S-oxidation → Benzamide |

| Key Metabolites | 3,5-Dimethyl-1,2,4-thiadiazole | Benzonitrile, Thiobenzamide S-oxide |

| Toxicity | Hepatotoxic (CYP2E1-dependent) | Less studied |

Ralstonia pickettii degrades this compound into a thiadiazole dead-end product, whereas thiobenzamide is converted to benzamide via S-oxide intermediates .

Comparison with Metabolites: this compound vs. This compound Sulfoxide (TASO)

| Property | This compound (TA) | This compound Sulfoxide (TASO) |

|---|---|---|

| Hepatotoxicity | Requires metabolic activation | Directly toxic to hepatocytes |

| CYP2E1 Dependency | Yes | Partial (inhibited by TA) |

| Necrosis Severity | Moderate | Severe (centrilobular) |

TASO induces rapid LDH release in hepatocytes at 50 mM, while TA requires in vivo activation to TASO₂ for toxicity .

Pyrrolo[3,4-c]pyridines vs. 3,3′-Thiobis Derivatives

Reaction conditions dictate product dominance:

- 3,3′-Thiobis Derivatives : Major in acetic acid (e.g., compound 3a , 50% yield), inhibit matrix metalloproteases for cancer therapy .

生物活性

Thioacetamide (TA) is a sulfur-containing organic compound that has been extensively studied for its hepatotoxic effects and potential as a model for liver injury and fibrosis. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and the underlying mechanisms of action, supported by data tables and relevant case studies.

Metabolism and Toxicity

This compound is primarily metabolized in the liver by cytochrome P450 enzymes and flavin-containing monooxygenases, leading to the formation of reactive metabolites such as this compound-S-oxide (TASO) and this compound-S,S-dioxide (TASO2). These metabolites are responsible for the compound's cytotoxic effects, particularly in hepatocytes.

Key Findings on Metabolism

- Activation Pathway : TA undergoes two oxidation steps to form TASO and TASO2, which can modify proteins by reacting with lysine residues, leading to impairment of cellular functions and cytotoxicity .

- Hepatocyte Studies : Isolated rat hepatocytes exposed to TA showed negligible toxicity at concentrations up to 50 mM over 40 hours. However, TASO demonstrated significantly higher toxicity compared to TA itself .

Case Studies

Several studies have illustrated the biological effects of this compound in vivo and in vitro, highlighting its role in liver injury models.

Study on Liver Injury

In a study involving Sprague-Dawley rats treated with varying doses of TA (25 mg/kg and 100 mg/kg), RNA sequencing revealed activation of liver injury modules associated with cellular infiltration and fibrosis. Histopathological analysis confirmed these findings, showing degenerative necrosis of hepatocytes and increased expression of fibrosis-related genes .

| Dose (mg/kg) | Time Point (h) | Liver Injury Modules Activated |

|---|---|---|

| 25 | 8 | Moderate cellular infiltration |

| 100 | 24 | Severe fibrosis |

This compound-Induced Acute Hepatic Encephalopathy

A study assessed the impact of TA on acute hepatic encephalopathy in rats. Clinical scores were significantly higher in TA-treated groups compared to controls, indicating a clear relationship between TA exposure and neurological impairment.

| Group | Clinical Score | Percent of Score (%) |

|---|---|---|

| Non-induced | 0 | 9.1 |

| AHE Group 2 | 1 | 15.9 |

| AHE Group 3 | 2 | 34.1 |

| AHE Group 4 | 3 | 29.5 |

| AHE Group 5 | 4 | 11.4 |

The hepatotoxicity associated with this compound is largely attributed to oxidative stress and inflammatory responses triggered by its metabolites.

- Oxidative Stress : TA exposure leads to increased levels of thiobarbituric acid reactive substances (TBARS) and decreased antioxidant enzyme levels (e.g., superoxide dismutase, catalase), indicating heightened oxidative stress .

- Inflammatory Response : Elevated cytokine levels (e.g., interleukins) were observed following TA administration, suggesting that this compound induces an inflammatory response that contributes to liver damage .

Protective Interventions

Research has also explored potential protective agents against this compound-induced toxicity. For instance, nerolidol has shown promise in mitigating biochemical damage caused by TA through its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for inducing liver injury in rodents using thioacetamide?

- This compound (TAA) is administered intraperitoneally at 100–200 mg/kg body weight in rats to induce acute liver necrosis or fibrosis. Chronic models (e.g., cirrhosis) require repeated dosing (e.g., 50 mg/kg thrice weekly for 8–12 weeks). Key biomarkers include elevated serum transaminases (ALT/AST), glutathione depletion, and histopathological markers like centrilobular necrosis .

- Methodological Note: Dissolve TAA in saline (40 mg/mL) and adjust dosing based on animal strain and study endpoints. Monitor hepatic encephalopathy and coagulopathy in chronic models .

Q. How does this compound act as a sulfide ion source in inorganic synthesis?

-

TAA hydrolyzes in acidic/basic aqueous solutions to release H₂S, enabling precipitation of metal sulfides (e.g., NiS, PbS). Acidic hydrolysis:

Applications include nanoparticle synthesis and qualitative analysis for soft cations (Ag⁺, As³⁺) .

-

Critical Consideration: Reaction kinetics depend on pH and temperature. Validate sulfide release via gravimetric or spectroscopic methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across studies?

- TAA is classified as a Group 2B carcinogen (IARC) due to hepatoma induction in rodents, but human epidemiological data are absent. Discrepancies arise from variations in exposure duration, species-specific metabolism, and dose thresholds. For mechanistic clarity:

- Data Interpretation Tip: Distinguish primary carcinogenic effects from secondary inflammation-driven processes .

Q. What methodological strategies optimize reproducibility in TAA-induced liver fibrosis models?

- Standardization :

- Troubleshooting :

特性

IUPAC Name |

ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQRDCYNOVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NS, Array | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021340 | |

| Record name | Thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioacetamide appears as white crystals with a mercaptan odor., Colorless solid; [ICSC] Colorless or yellow solid with a mild odor of mercaptans; [HSDB] White solid; [CAMEO] Colorless crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), In ethanol 26.4 g/100 g; sparingly sol in ether, Miscible in benzene, MISCIBLE IN PETROLEUM ETHER, In water, 1.63X10+5 mg/l @ 25 °C., Solubility in water: good | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.2 [mmHg] | |

| Record name | Thioacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Multiple injections of thioacetamide ... decrease the synthesis of cytochrome p450b and the amounts of its translatable mRNA., A factor was isolated from /thioacetamide-induced/ fibrogenic rat liver which stimulates collagen synthesis in cultured fibrolblasts without affecting their rate of proliferation., Altered transport of nuclear RNA sequences is an early response to carcinogens. Nuclear envelopes were isolated and assayed for nucleoside triphosphatase (NTPase) activity, on the premise that this enzymatic activity participates in RNA transport. A common feature of the action of ... thioacetamide ... at low doses without significant toxicity, was to increase nuclear envelopes NTPase activity and to increase RNA transport, as assessed by the appearance of rapiidly labeled RNA in the cytoplasm and by in vitro assay. The increases in NTPase were specific for the nuclear envelope fraction, and early toxic effects of higher doses initially masked the increases. The induced increases in nuclear envelope NTPase were long-lived. In contrast, increases in nuclear envelope NTPase were observed only during the regenerative phase of carbon tetrachloride intoxication; the CCl4-induced increase was short-lived and returned promptly to control levels. These changes in NTPase activity were not associated with parallel changes in phosphorylation/dephosphorylation of nuclear envelope proteins. Increases in nuclear envelope NTPase and alterations in RNA transport, without attendant nuclear replication, may relate to altered nuclear RNA restriction. This change in a regulatory phenomenon may make these cells more susceptible to further modification, potentially playing a role in the initiation phase of carcinogenesis. | |

| Record name | THIOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene, Colorless leaflets, Yellow tablets, CRYSTALS FROM ALC, PLATES FROM ETHER | |

CAS No. |

62-55-5, 65680-21-9 | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidothioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65680-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075T165X8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

234 to 237 °F (NTP, 1992), 113-114 °C, 113-116 °C | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。